molecular formula C11H14N2S2 B12695281 2-Benzothiazolesulfenamide, N,N-diethyl- CAS No. 2720-65-2

2-Benzothiazolesulfenamide, N,N-diethyl-

Cat. No.: B12695281
CAS No.: 2720-65-2
M. Wt: 238.4 g/mol
InChI Key: CMNFWIMUALZCNG-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfenamide, N,N-diethyl- is an organosulfur compound with the molecular formula C11H14N2S2. It is a derivative of benzothiazole and is characterized by the presence of a sulfenamide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolesulfenamide, N,N-diethyl- typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of 2-Benzothiazolesulfenamide, N,N-diethyl- is scaled up using similar oxidative coupling methods. The process is optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolesulfenamide, N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

    Reduction: Reduction reactions can convert the sulfenamide group to thiols.

    Substitution: The compound can participate in substitution reactions where the sulfenamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfinamides, sulfonamides, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Benzothiazolesulfenamide, N,N-diethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazolesulfenamide, N,N-diethyl- involves its interaction with molecular targets through the sulfenamide group. This interaction can lead to the formation of reactive intermediates that exert biological effects. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolesulfenamide, N-tert-butyl-
  • 2-Benzothiazolesulfenamide, N,N-dicyclohexyl-
  • 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-

Uniqueness

2-Benzothiazolesulfenamide, N,N-diethyl- is unique due to its specific structural features and the presence of the diethyl group, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses .

Properties

CAS No.

2720-65-2

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-ethylethanamine

InChI

InChI=1S/C11H14N2S2/c1-3-13(4-2)15-11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3

InChI Key

CMNFWIMUALZCNG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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